While atrasentan is not currently a mainstay treatment for PAH, research continues to explore its use in combination with other therapies or for specific patient subgroups.
Atrasentan's ability to affect blood vessel function has also led researchers to explore its potential use in other conditions, including:
Atrasentan is an experimental drug primarily studied for its potential in treating various types of cancer, particularly non-small cell lung cancer, and diabetic kidney disease. It functions as a selective endothelin receptor antagonist, specifically targeting the endothelin A receptor subtype. This mechanism is crucial as it inhibits endothelin-induced cell proliferation, contrasting with other drugs in its class that exploit the vasoconstrictive properties of endothelin for conditions like pulmonary arterial hypertension .
Atrasentan works by blocking the endothelin A receptor, which plays a role in vasoconstriction (narrowing of blood vessels) and cell growth []. In the context of kidney disease, particularly IgAN, this receptor is overactive and contributes to protein leakage from the blood into the urine (proteinuria) and kidney damage []. By inhibiting the ETA receptor, Atrasentan aims to reduce proteinuria and potentially slow down the progression of kidney disease.
The synthesis is complex due to the need for high selectivity towards the endothelin A receptor .
Atrasentan exhibits significant biological activity as an endothelin A receptor antagonist. Clinical studies have demonstrated its efficacy in reducing urinary albumin levels in patients with diabetic nephropathy, contributing to improved renal outcomes. For instance, in trials, atrasentan reduced urinary albumin-to-creatinine ratios significantly compared to placebo groups. Additionally, it has shown promise in lowering blood pressure and improving lipid profiles, although some patients experienced side effects related to fluid retention .
Atrasentan is primarily investigated for:
Its unique mechanism of action differentiates it from other therapeutic agents used in similar contexts .
Interaction studies have revealed that atrasentan can exhibit various drug interactions that may alter its efficacy or safety profile. For instance:
These interactions necessitate careful monitoring during clinical use.
Atrasentan belongs to a class of drugs known as endothelin receptor antagonists. Below is a comparison with similar compounds highlighting its uniqueness:
| Compound Name | Selectivity | Primary Use | Unique Features |
|---|---|---|---|
| Sitaxentan | Non-selective | Pulmonary arterial hypertension | Broader receptor activity |
| Ambrisentan | Endothelin A/B | Pulmonary arterial hypertension | Dual receptor antagonist |
| Avosentan | Endothelin A/B | Diabetic nephropathy | Broader spectrum but associated with fluid retention issues |
| Atrasentan | Highly selective | Cancer treatment, diabetic nephropathy | High selectivity for endothelin A receptor (1800:1 ratio) |
Atrasentan's high selectivity for the endothelin A receptor makes it particularly suited for targeting conditions where this pathway is implicated without affecting other receptors that could lead to adverse effects .
The synthesis of atrasentan follows a multi-step approach beginning with readily available starting materials. The key synthetic route involves the preparation of 5-((E)-2-nitroethenyl)-1,3-benzodioxole as a crucial intermediate [4]. This nitroalkene compound serves as the foundation for constructing the pyrrolidine ring system through a series of carefully orchestrated transformations [5] [6].
The initial step involves the condensation of 3,4-methylenedioxybenzaldehyde with nitromethane under specific conditions. In one documented procedure, 3,4-methylenedioxybenzaldehyde (15.55 kilograms) was treated sequentially with ammonium acetate (13.4 kilograms), acetic acid (45.2 kilograms), and nitromethane (18.4 kilograms) [4]. The reaction mixture was warmed to 70°C, stirred for 30 minutes, then heated to 80°C for 10 hours to ensure complete conversion [4].
The formation of the pyrrolidine ring system represents a critical step in atrasentan synthesis. This process typically involves a Michael addition reaction followed by cyclization [5] [7]. The reaction utilizes the nitroalkene intermediate generated in the previous step and couples it with appropriate electrophilic partners to establish the required carbon-carbon bonds [5].
A key synthetic approach involves the use of potassium tert-amylate (50.8 kilograms) in toluene (15.2 kilograms) at 5°C, treated with 4-methoxyacetophenone (6.755 kilograms) and diethyl carbonate (6.4 kilograms) [4]. The reaction is maintained below 10°C during the addition process, then warmed to 60°C for 8 hours [4]. This methodology enables the controlled formation of the required carbon framework while maintaining the necessary stereochemical integrity [4].
The control of stereochemistry during atrasentan synthesis requires the implementation of advanced stereoselective methodologies. Research has demonstrated the successful application of organocatalytic enantioselective conjugate addition reactions for constructing the required stereochemical framework [8]. One particularly effective approach involves the use of dihydroquinine-derived squaramide catalysts for the enantioselective addition of nitromethane to benzylidene-2-benzoyl acetate derivatives [8].
The asymmetric total synthesis utilizing this methodology has achieved moderate to high selectivities, with overall yields reaching 15.7% for the complete synthetic sequence [8]. This approach represents a significant advancement in the stereoselective construction of the complex pyrrolidine-3-carboxylic acid framework that defines atrasentan [8].
The optimization of diastereomeric purity in atrasentan synthesis relies on multiple complementary strategies. The compound contains three stereocenters with the absolute configuration of 2R,3R,4S, requiring precise control during the synthetic sequence [1] [3]. The maintenance of high diastereomeric purity typically exceeds 99% enantiomeric excess in optimized processes [1].
One effective approach for achieving high diastereomeric purity involves the use of chiral auxiliaries during key bond-forming reactions. The implementation of chiral stationary phases for chromatographic separation has proven particularly effective for isolating the desired diastereomer from reaction mixtures [4]. This methodology allows for the separation of compounds with substantial diastereomeric purity, defined as diastereomeric excess greater than 95%, preferably greater than 97%, and most preferably greater than 99% [4].
The enhancement of diastereomeric purity often involves resolution procedures using chiral acids. One documented approach utilizes (S)-(+)-mandelic acid for the resolution of synthetic intermediates [4]. In this procedure, the intermediate compound was concentrated with acetonitrile (100 milliliters) addition to 50 milliliters, treated with (S)-(+)-mandelic acid (2.06 grams), and stirred until a solution formed [4]. The mixture was then stirred for 16 hours, cooled to 0°C, stirred for 5 hours, and filtered to obtain the resolved product [4].
The purity assessment of resolved products typically employs chiral high-performance liquid chromatography using specialized columns such as Chiralpak AS with 95:5:0.05 hexane/ethanol/diethylamine mobile phase [4]. This analytical methodology enables the precise determination of enantiomeric purity with retention times of 15.5 minutes for the (+)-enantiomer and 21.0 minutes for the (-)-enantiomer [4].
The optimization of diastereomeric purity may involve multiple recrystallization cycles using carefully selected solvent systems. One effective approach involves the treatment of intermediate compounds with isopropyl acetate and 1,8-diazabicyclo[5.4.0]undec-7-ene at elevated temperatures (105°C) for 6 hours [4]. The reaction mixture is then cooled, treated with additional isopropyl acetate, water, and activated charcoal, followed by filtration and washing procedures [4].
The conversion of atrasentan base to its hydrochloride salt represents a critical step in the manufacturing process. Multiple crystalline forms of atrasentan hydrochloride have been identified, including Form I, Form II, and Form III polymorphs [4] [9]. Form II is recognized as the most thermodynamically stable crystalline form at 25°C and has been the primary focus for pharmaceutical development [10].
The formation of atrasentan hydrochloride typically involves the addition of hydrochloric acid to atrasentan base dissolved in an appropriate organic solvent. One documented procedure involves treating atrasentan base with concentrated hydrochloric acid in ethyl acetate at 0°C, followed by warming to room temperature and controlled crystallization [4]. The process requires careful monitoring of temperature and pH to ensure optimal crystal formation and purity [4].
Atrasentan Hydrochloride Crystalline Form 2 has been extensively characterized and represents the most thermodynamically stable form under standard conditions [4]. This crystalline form exhibits specific lattice parameters when measured at approximately 25°C with Mo-Kα radiation, displaying an orthorhombic crystal system and P212121 space group [4]. The lattice parameters are characterized by dimensions of 9.675 ± 0.003 Å, 22.908 ± 0.008 Å, and 25.757 ± 0.008 Å for the a, b, and c axes respectively [4].
The crystalline purity of atrasentan hydrochloride preparations typically achieves substantial levels, defined as at least about 95% crystalline purity, preferably about 97% crystalline purity, more preferably about 99% crystalline purity, and most preferably about 99.9% crystalline purity [4]. This high level of purity is essential for pharmaceutical applications and regulatory compliance [4].
Research has identified alternative salt forms that offer potential advantages over the traditional hydrochloride salt. Atrasentan mandelate salts have been developed to address some limitations of the hydrochloride forms, particularly regarding crystal morphology and handling properties [10]. The mandelate salts exhibit improved crystal morphology with reduced aspect ratios and less needle-like characteristics compared to hydrochloride forms [10].
The preparation of atrasentan mandelate salts involves contacting atrasentan base with a solvent comprising mandelic acid [10]. The general method includes heating the mixture to substantially dissolve any solids present and stirring or agitating the mixture to facilitate salt formation [10]. The molar ratio of mandelic acid to atrasentan in the contacting step is generally greater than about 1:1, specifically at least about 2:1, 3:1, or 4:1 to ensure complete conversion [10].
The selection of appropriate solvents for atrasentan synthesis and purification requires consideration of multiple factors including solubility, reactivity, and environmental impact. Primary solvents employed in atrasentan processing include ethyl acetate, ethanol, acetonitrile, and tetrahydrofuran [4] [10] [11]. These solvents provide optimal dissolution characteristics for both the starting materials and intermediates while maintaining compatibility with the required reaction conditions [11].
Ethyl acetate serves as a particularly versatile solvent for multiple steps in the synthesis and purification process. One documented procedure involves treating Atrasentan Crystalline Form 2 in ethyl acetate with water at 0°C, stirring, then warming to room temperature and filtering to obtain the desired crystalline product [4]. The solvent system of ethyl acetate and water provides excellent control over crystallization kinetics and final crystal quality [4].
Anti-solvent crystallization represents a powerful technique for controlling crystal formation and purity in atrasentan processing. Water, hexanes, and heptane serve as effective anti-solvents depending on the specific application [10] [4]. The controlled addition of anti-solvents enables precise control over supersaturation levels and nucleation rates, leading to improved crystal quality and yield [12].
One effective anti-solvent procedure involves the gradual addition of water to a methanol solution containing atrasentan and mandelic acid [10]. This approach induces controlled precipitation while maintaining the desired crystal morphology and purity specifications [10]. The technique has proven particularly effective for the preparation of mandelate salt forms with improved handling characteristics [10].
The optimization of solvent ratios plays a crucial role in achieving optimal yields and product quality. Research has demonstrated that isopropyl alcohol to water ratios ranging from 0.1 to 0.9 weight/weight provide effective solubility control for atrasentan and its intermediates [12]. These ratio optimizations enable fine-tuning of crystallization conditions to achieve the desired particle size distribution and crystal morphology [12].
Solvent selection methodologies have evolved to incorporate sustainability considerations alongside technical performance requirements [13]. The Quick Sustainability Assessment via Experimental Solvent Selection (Q-SA√ESS) methodology provides a framework for evaluating the environmental impact of solvent choices during early process development [13]. This approach considers the complete life cycle of solvents including manufacture, use in batch processes, and end-of-life recycling [13].
The optimization of process parameters requires careful control of temperature, reaction time, and mixing conditions throughout the synthesis and purification sequence. Reaction temperatures typically range from 20°C to 105°C depending on the specific transformation, while crystallization processes are generally conducted between 0°C and 65°C [4]. Temperature control protocols often involve controlled cooling rates, such as 0.25°C per minute, to ensure optimal crystal formation [12].
Reaction times vary significantly depending on the specific step, with synthesis reactions typically requiring 6 to 10 hours per step and crystallization processes extending from 1 to 16 hours [4]. These extended timeframes allow for complete conversion and optimal crystal development while maintaining the required quality specifications [4]. Overall yields for multi-step atrasentan synthesis typically range from 15% to 54%, reflecting the complexity of the synthetic sequence and the stringent purity requirements [8] [14].
The implementation of continuous processing methodologies represents an emerging area of development for atrasentan manufacturing [15]. Continuous processes offer potential advantages including improved control, reduced waste generation, and enhanced efficiency compared to traditional batch operations [15]. The development of effective continuous processing methods could provide significant competitive advantages for pharmaceutical manufacturers [15].
High-Performance Liquid Chromatography with Fluorescence Detection represents the most extensively validated approach for atrasentan purity assessment. The method utilizes a Phenomenex Spherisorb C8 column (250 × 4.6 mm, 5 μm) with a quaternary mobile phase system consisting of acetonitrile, isopropanol, methanol, and 0.05 M potassium phosphate buffer in a 25:15:5:55 ratio at pH 7.0 [1]. Fluorescence detection at excitation wavelength 278 nm and emission wavelength 322 nm provides exceptional sensitivity, achieving a limit of quantitation of 200 picograms per milliliter [1]. The method demonstrates excellent linearity over the range 0.2 to 1300 nanograms per milliliter with a correlation coefficient of 0.9986 [1]. Inter-day and intra-day precision values remain consistently below 10% relative standard deviation, while accuracy determinations show quality control samples ranging between 94 and 99% of theoretical concentrations [1].
Liquid Chromatography-Tandem Mass Spectrometry provides enhanced specificity through structural confirmation capabilities. The optimized method employs an Agilent Zorbax XDB C18 column (2.1 × 50 mm, 5 μm) with a mobile phase containing 5 mM ammonium formate buffer with 0.1% formic acid mixed with acetonitrile in a 70:30 volume ratio [2] [3]. Detection occurs through atmospheric pressure electrospray ionization in positive ion mode, monitoring the precursor to product ion transitions at mass-to-charge ratio 511.6 to 354.04 for atrasentan [2] [3]. The method achieves a retention time of 1.68 minutes for atrasentan with a total run time of 3 minutes [2]. Linearity extends from 1 to 1000 nanograms per milliliter with a correlation coefficient of 0.998 [2]. The overall percentage recovery reaches 96.24% for atrasentan, with coefficient of variation values for accuracy and precision consistently below 15% [2].
Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection serves as a robust alternative for routine purity assessment. Multiple column chemistries have been evaluated, with C8 stationary phases demonstrating superior resolution for critical impurity separations [1] [4]. The method employs gradient elution programs to optimize separation of atrasentan from process-related impurities and degradation products [1]. System suitability parameters include resolution requirements greater than 1.5 between critical peak pairs, theoretical plate counts exceeding 2000, and tailing factors below 2.0 [1].
Chiral High-Performance Liquid Chromatography addresses stereochemical purity requirements using Chiralpak AS columns with hexane/ethanol/diethylamine mobile phases in a 95:5:0.05 ratio [5]. The method operates at a flow rate of 1.0 milliliter per minute with ultraviolet detection [5]. This approach enables quantitative determination of enantiomeric excess and detection of potential racemization during manufacturing processes.
High-Throughput Analytical Systems utilize dual-column configurations with single mass spectrometer detection to increase sample processing capacity [4]. The parallel high-performance liquid chromatography separation system employs Zorbax SB-C18 columns (2.1 × 50 mm, 5 μm) with acetonitrile/0.05 M ammonium acetate mobile phases [4]. The dual-column approach provides reliable sample throughput while maintaining analytical sensitivity with lower limits of quantitation at 0.30 nanograms per milliliter [4].
| Method | Column | Mobile Phase | Detection | LOQ (ng/mL) | Linear Range | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|---|---|---|
| HPLC-Fluorescence | Phenomenex Spherisorb C8 (250×4.6mm, 5μm) | ACN/IPA/MeOH/K₂HPO₄ (25:15:5:55, pH 7.0) | Fluorescence (λex 278nm, λem 322nm) | 200 | 200-1300 | 94-99 | <10 |
| LC-MS/MS | Agilent Zorbax XDB C18 (2.1×50mm, 5μm) | 5mM NH₄COOH + 0.1% HCOOH/ACN (70:30) | MS/MS (m/z 511.6→354.04) | 1000 | 1-1000 | 98.18-102.21 | <15 |
| RP-HPLC | Zorbax SB-C18 (2.1×50mm, 5μm) | ACN/0.05M NH₄OAc (50:50, pH 4.5) | MS/MS (ESI+) | 300 | 300-98000 | Not specified | <15 |
| Chiral HPLC | Chiralpak AS | Hexane/EtOH/DEA (95:5:0.05) | UV | Not specified | Not specified | Not specified | Not specified |
Headspace Gas Chromatography with Flame Ionization Detection represents the primary methodology for residual solvent determination in atrasentan active pharmaceutical ingredient [6] [7]. The method utilizes a DB-624 capillary column (30 meters length, 0.32 millimeters internal diameter, 1.8 micrometers film thickness) with nitrogen carrier gas at optimized flow rates [6]. Temperature programming initiates at 50°C held for 2 minutes, followed by ramping to 220°C at 20°C per minute [6]. Headspace equilibration occurs at 85°C for 20 minutes with pressurization time of 3 minutes [6]. The method demonstrates linearity for all International Council for Harmonization Class 1, 2, and 3 solvents with correlation coefficients exceeding 0.999 [6].
Static Headspace Gas Chromatography-Mass Spectrometry provides enhanced selectivity through mass spectral confirmation [8] [9]. Sample preparation involves dissolution of atrasentan in dimethyl sulfoxide or N,N-dimethylformamide to ensure complete dissolution and minimize headspace competition effects [9]. The gas chromatography system employs a Phenomenex 624 capillary column (60 meters × 0.32 millimeters, 1.8 micrometers film thickness) with temperature programming from 60°C (held for 5 minutes) to 270°C at 25°C per minute [8]. Total analysis time remains below 23.4 minutes [8]. Detection limits range from 0.1 to 5.0 parts per million for target solvents, with relative bias and relative standard deviations below 5% for all components [8].
Headspace Gas Chromatography with Dual Detection employs both flame ionization detection and mass spectrometry in parallel to maximize analytical confidence [10]. The flame ionization detector provides superior linearity over wide concentration ranges, while mass spectrometry offers structural confirmation capabilities [10]. Selected ion monitoring acquisition modes overcome coelution problems when analyzing comprehensive solvent panels [10]. Class 1 solvents receive analysis through full scan mode, while Class 2A and 2B solvents utilize selected ion monitoring for enhanced sensitivity [10].
Sample Preparation Considerations address the slightly hygroscopic nature of atrasentan hydrochloride and its limited water solubility [11]. Headspace vial equilibration requires careful temperature control to ensure complete volatilization of target solvents while preventing thermal degradation of the active pharmaceutical ingredient [6]. Diluent selection influences recovery characteristics, with dimethyl sulfoxide demonstrating superior performance for polar solvents and N,N-dimethylformamide providing enhanced recovery for less polar analytes [9].
| Method | Column Type | Detector | Sample Preparation | Temperature Program | Run Time (min) | ICH Classes | LOD Range (ppm) |
|---|---|---|---|---|---|---|---|
| Headspace GC-FID | DB-624 (30m×0.32mm, 1.8μm) | Flame Ionization | Headspace equilibration at 85°C | 50°C (2min) → 220°C at 20°C/min | 20 | Class 1,2,3 | 0.027-0.50 |
| Static HS GC-MS | Phenomenex 624 (60m×0.32mm, 1.8μm) | Mass Spectrometry | DMSO diluent headspace | 60°C (5min) → 270°C at 25°C/min | 23.4 | Class 1,2,3 | 0.1-5.0 |
| GC-MS/MS | Agilent DB-624 Select UI | Tandem MS | Headspace with DMSO | Isothermal and gradient | 20 | Class 1,2,3 | 0.02-0.18 |
| Thermal Desorption GC-MS | DB-624 capillary | Mass Spectrometry | Direct solid sampling | 40°C → 250°C programmed | 30 | Class 1,2 | 0.05-1.0 |
X-Ray Powder Diffraction Fundamentals for atrasentan polymorph characterization exploit the unique relationship between diffraction patterns and solid-state structural arrangements [12] [13]. The technique measures the interaction between X-rays and crystalline matter, generating characteristic Bragg peaks that reflect the solid-state symmetry of the compound [13]. Peak positions and intensities provide definitive identification of polymorphic forms, while peak width and shape reveal microstructural information including particle size and strain effects [13].
Crystalline Form Identification of atrasentan requires comprehensive diffraction pattern analysis across the 5-50° two-theta range using copper Kα radiation [14] [13]. Atrasentan demonstrates multiple solid forms including crystalline polymorphs and amorphous phases, each exhibiting distinct diffraction fingerprints [5] [15]. The substantially amorphous form of atrasentan hydrochloride displays broad halos characteristic of non-crystalline materials, while crystalline forms exhibit sharp, well-defined peaks at specific diffraction angles [15]. Patent literature describes atrasentan hydrochloride crystalline Form 2 with specific preparation methods involving controlled crystallization from ethyl acetate and absolute ethanol mixtures [5].
Quantitative Phase Analysis enables determination of polymorphic composition in atrasentan samples through Rietveld refinement methodologies [16] [13]. The technique achieves detection limits below 0.1% weight/weight for minor polymorphic phases, providing essential information for quality control and regulatory compliance [13]. Calibration curves generated using known mixtures of pure polymorphic forms demonstrate linear relationships with correlation coefficients exceeding 0.992 [16]. The method proves particularly valuable for monitoring polymorphic stability during manufacturing processes and storage conditions [16].
Complementary Analytical Techniques provide orthogonal confirmation of polymorphic identity and purity [20]. Differential scanning calorimetry offers thermal characterization capabilities, revealing melting points, glass transitions, and polymorphic transformations [20]. However, X-ray powder diffraction often proves more sensitive for detecting small amounts of crystalline impurities in predominantly amorphous samples [20]. The combination of modulated differential scanning calorimetry and X-ray powder diffraction provides comprehensive solid-state characterization, overcoming individual technique limitations [20].
Regulatory Applications include patent protection through comprehensive polymorphic screening, quality control testing for batch release, and stability monitoring throughout product lifecycle [21] [17]. X-ray powder diffraction data supports regulatory submissions by demonstrating consistent solid-form identity and purity [17]. The technique proves essential for detecting polymorphic transformations during manufacturing processes and identifying potential quality issues before they impact product performance [17].
| Application | Detection Limit | Measurement Range (2θ) | Sample Requirements | Analysis Time | Key Advantages | Regulatory Significance |
|---|---|---|---|---|---|---|
| Polymorph Screening | 0.1-1.0% w/w | 5-50° | 10-50 mg powder | 10-30 min | Rapid identification | ICH Q6A compliance |
| Quantitative Analysis | 0.5-2.0% w/w | 10-40° | 20-100 mg | 20-60 min | Accurate quantification | Batch release testing |
| Amorphous Content | 1-5% w/w | 5-60° | 50-200 mg | 30-90 min | Non-destructive analysis | Process validation |
| Stability Studies | 0.1% phase conversion | 10-50° | 10-50 mg | 15-45 min | Long-term monitoring | Shelf-life determination |
Forced Degradation Study Design for atrasentan follows International Council for Harmonization Q1A(R2) guidelines, employing stress conditions that generate 5-20% degradation of the active pharmaceutical ingredient [22] [23]. Acid hydrolysis studies utilize 0.1-1.0 N hydrochloric acid at temperatures ranging from 60-80°C for durations of 2-24 hours [23]. Base hydrolysis employs 0.1-1.0 N sodium hydroxide under similar temperature conditions but typically requires shorter reaction times [23]. Oxidative stress testing uses 3-30% hydrogen peroxide solutions at elevated temperatures to simulate oxidative degradation pathways [23]. Thermal stress involves exposure to 105°C in dry heat ovens for 6-24 hours, while photolytic stress employs ultraviolet and fluorescent light exposure according to International Council for Harmonization Q1B guidelines [23].
Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array Detection serves as the primary stability-indicating method for atrasentan [24]. Method development begins with broad gradient screening using C18 stationary phases and acidified aqueous-organic mobile phase systems [24]. Initial conditions typically employ 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B, with gradient elution from 5-100% organic modifier over 10-15 minutes [24]. Column screening evaluates multiple stationary phase chemistries including C18, C8, phenyl, and polar-embedded phases to optimize selectivity for critical separations [24]. The final optimized method achieves baseline resolution (Rs > 1.5) between atrasentan and all degradation products [24].
Liquid Chromatography-Mass Spectrometry provides structural elucidation capabilities essential for degradation product identification [25] [26]. Time-of-flight mass spectrometry offers accurate mass measurements enabling molecular formula determination, while tandem mass spectrometry provides fragmentation patterns for structural confirmation [26]. The technique proves particularly valuable when degradation products lack chromophores suitable for ultraviolet detection [25]. Method development requires optimization of ionization conditions, typically employing electrospray ionization in positive mode for atrasentan analysis [25].
Method Validation Protocol encompasses all International Council for Harmonization Q2(R1) parameters including specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness [27] [19]. Specificity assessment involves demonstration of peak purity using photodiode array spectral analysis and mass spectrometry [27]. Forced degradation samples provide stressed material for specificity evaluation, ensuring the method separates degradation products from the intact active pharmaceutical ingredient [27]. Linearity evaluation covers the range from quantitation limit to 120% of the specification concentration [19]. Accuracy determination involves recovery studies using synthetic mixtures of atrasentan with known impurities [19].
Degradation Pathway Elucidation utilizes mass spectrometry fragmentation patterns and nuclear magnetic resonance spectroscopy when sufficient material can be isolated [29] [30]. Common degradation pathways for endothelin receptor antagonists include hydrolysis of ester linkages, oxidation of aromatic systems, and cyclization reactions under basic conditions [29]. The benzodioxole ring system in atrasentan may undergo oxidative opening, while the pyrrolidine carboxylic acid moiety proves susceptible to decarboxylation under thermal stress [30].
| Technique | Primary Application | Stress Conditions | Detection Limit | Resolution Capability | Quantification Range | Validation Parameters |
|---|---|---|---|---|---|---|
| RP-HPLC-PDA | Assay and impurity profiling | Acid, Base, Oxidative, Thermal, Photolytic | 0.05-0.1% | Rs >1.5 for critical pairs | 0.05-120% API level | Specificity, Linearity, Accuracy, Precision, Robustness |
| LC-MS/MS | Structural elucidation | Acid, Base, Oxidative, Thermal | 0.01-0.05% | High selectivity by MS | 0.01-100% API level | Specificity, Accuracy, Precision, LOD, LOQ |
| UPLC-MS/MS | High-resolution separation | All ICH stress conditions | 0.01-0.02% | Rs >2.0 for all peaks | 0.01-150% API level | All ICH Q2(R1) parameters |
| Gradient HPLC | Complex mixture analysis | Acid, Base, Oxidative, Thermal, Photolytic | 0.05-0.15% | Rs >1.5 with optimization | 0.05-120% API level | Specificity, Linearity, Accuracy, Precision, Robustness |
Irritant;Health Hazard